molecular formula C14H12O5 B5698346 4-(methoxycarbonyl)benzyl 2-furoate

4-(methoxycarbonyl)benzyl 2-furoate

Cat. No.: B5698346
M. Wt: 260.24 g/mol
InChI Key: WVDJNZCOAANHLC-UHFFFAOYSA-N
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Description

4-(Methoxycarbonyl)benzyl 2-furoate is an ester derivative featuring a 4-(methoxycarbonyl)benzyl group linked to a 2-furoate moiety. The methoxycarbonyl group (-COOCH₃) is a common substituent in organic synthesis, often employed to modulate solubility, stability, or as a protecting group . The 2-furoate component introduces a heterocyclic furan ring, which may influence electronic properties, reactivity, and intermolecular interactions.

Properties

IUPAC Name

(4-methoxycarbonylphenyl)methyl furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O5/c1-17-13(15)11-6-4-10(5-7-11)9-19-14(16)12-3-2-8-18-12/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDJNZCOAANHLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Differences

  • Solubility : Borate salts (e.g., potassium trifluoro(4-(methoxycarbonyl)benzyl)borate ) exhibit higher polarity and water solubility due to ionic character, whereas esters like the malonate derivative are likely more lipophilic.
  • Conformational Flexibility : The pyrrolidine-containing ester displays rotamerism, suggesting steric hindrance and conformational complexity absent in simpler esters.

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